molecular formula C18H20N2O7 B11303112 N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B11303112
M. Wt: 376.4 g/mol
InChI Key: RPJHLBJYTWPBPT-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin-glycine hybrid family, characterized by a 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl core linked to a glycylglycine moiety via an oxyacetyl bridge. Its molecular formula is C₁₈H₂₀N₂O₇ (average mass: 376.365 g/mol), with a ChemSpider ID of 2565522 . The ethyl and methyl substituents on the coumarin ring enhance lipophilicity, while the glycylglycine chain improves aqueous solubility, making it a candidate for drug delivery or enzyme inhibition studies.

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-3-11-6-17(25)27-18-10(2)13(5-4-12(11)18)26-9-15(22)19-7-14(21)20-8-16(23)24/h4-6H,3,7-9H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)

InChI Key

RPJHLBJYTWPBPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with glycine derivatives. The reaction is often carried out in the presence of activating agents such as N,N’-carbonyldiimidazole (CDI) in solvents like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF) . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by precipitation and washing with ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in various substituted coumarin derivatives .

Scientific Research Applications

Antioxidant Properties:
Research indicates that coumarin derivatives, including N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine, exhibit significant antioxidant activity. This property is attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity:
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Study Findings: In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, suggesting potential as an anticancer agent.

Anti-inflammatory Effects:
The compound has shown promise in reducing inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed after treatment, indicating its potential use in inflammatory conditions.

Potential Therapeutic Applications

Diabetes Management:
Preliminary studies suggest that this compound may have antidiabetic properties by inhibiting α-glucosidase activity, which could lead to reduced blood sugar levels.

Antimicrobial Activity:
Research indicates that coumarin derivatives possess antimicrobial properties, making them candidates for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy]acetyl}glycylglycine:

Study ReferenceFocus AreaKey Findings
Anticancer ActivityInhibition of tumor growth by up to 60%
Antioxidant ActivitySignificant free radical scavenging
Anti-inflammatory EffectsReduction in paw swelling in arthritis models

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with various molecular targets. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways, although the exact molecular targets are still under investigation .

Comparison with Similar Compounds

Key Research Findings

Substituent Effects: 4-Alkyl groups (ethyl, butyl) enhance lipophilicity, critical for blood-brain barrier penetration.

Glycylglycine vs. Hydrazide/Oxime Moieties :

  • Glycylglycine improves solubility (>50 mg/mL in water) compared to hydrazide derivatives (<10 mg/mL) .
  • Hydrazide/oxime groups confer stronger enzyme inhibition but lower metabolic stability .

Biological Activity

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a novel compound derived from the chromen-7-yloxyacetyl framework, which is known for its potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and 2-bromoacetic acid.
  • Formation of Intermediate : The chromenol reacts with 2-bromoacetic acid in the presence of a base (e.g., triethylamine) to form an intermediate.
  • Amidation : This intermediate is then reacted with glycine under specific conditions to yield the final product.
PropertyValue
Molecular FormulaC18H21N3O6
Molecular Weight347.4 g/mol
IUPAC Name4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy]acetyl}amino]butanoic acid
CAS Number428839-65-0

The biological activity of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy]acetyl}glycylglycine has been attributed to its interaction with various biological targets:

  • Anticancer Activity : Research indicates significant cytotoxic effects against cancer cell lines, particularly breast cancer (MCF7) and gastric cancer cells. For instance, related compounds have shown IC50 values as low as 0.47 μM against MCF7 cells .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in tumor progression, similar to other coumarin derivatives .

Case Studies

  • Cytotoxicity Studies : In a study evaluating the cytotoxic effects of various coumarin derivatives, N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy]acetyl}glycylglycine demonstrated potent activity against MCF7 cells, indicating its potential as an anticancer agent .
  • Antioxidant Assessment : The compound was tested for its ability to scavenge free radicals using DPPH assays, showing promising results comparable to established antioxidants.
  • Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to target enzymes, suggesting a mechanism for its biological activity .

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